molecular formula C17H22N4O2S B7049914 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one

1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one

Cat. No.: B7049914
M. Wt: 346.4 g/mol
InChI Key: KCUYFKCBCYFJIG-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a morpholine ring, all connected to a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole, thiophene, and morpholine intermediates, which are then coupled to form the final compound. Common synthetic routes include:

    Step 1: Synthesis of 1-Methylpyrazole

    Step 2: Synthesis of 2-Thiophen-2-ylmorpholine

    Step 3: Coupling Reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole, thiophene, or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Halogenating agents, nucleophiles or electrophiles; solvent (e.g., dichloromethane), ambient temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one
  • 1-(1-Methylpyrazol-4-yl)-3-(2-furanyl)morpholin-4-yl)piperidin-2-one
  • 1-(1-Methylpyrazol-4-yl)-3-(2-thiophen-2-yl)piperidin-2-one

Uniqueness

This compound stands out due to its combination of pyrazole, thiophene, and morpholine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-3-(2-thiophen-2-ylmorpholin-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-19-11-13(10-18-19)21-6-2-4-14(17(21)22)20-7-8-23-15(12-20)16-5-3-9-24-16/h3,5,9-11,14-15H,2,4,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUYFKCBCYFJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC(C2=O)N3CCOC(C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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